molecular formula C9H8Cl2O B14353293 1-[4-(Dichloromethyl)phenyl]ethan-1-one CAS No. 96333-18-5

1-[4-(Dichloromethyl)phenyl]ethan-1-one

Cat. No.: B14353293
CAS No.: 96333-18-5
M. Wt: 203.06 g/mol
InChI Key: IDWPPFBMHZZOFG-UHFFFAOYSA-N
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Description

1-[4-(Dichloromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8Cl2O It is characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-[4-(Dichloromethyl)phenyl]ethan-1-one typically involves the chlorination of 1-[4-(methyl)phenyl]ethan-1-one. The reaction is carried out under controlled conditions using reagents such as chlorine gas or other chlorinating agents. The process involves the substitution of hydrogen atoms in the methyl group with chlorine atoms, resulting in the formation of the dichloromethyl derivative .

Industrial production methods may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. These methods often require the use of specialized equipment to handle the reactive chlorine gas and ensure the safety of the process.

Chemical Reactions Analysis

1-[4-(Dichloromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups. Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce methyl derivatives.

Scientific Research Applications

1-[4-(Dichloromethyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological systems to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(Dichloromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of certain enzymes or receptors. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

1-[4-(Dichloromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(Chloromethyl)phenyl]ethan-1-one: This compound has a single chlorine atom in the methyl group, making it less reactive compared to the dichloromethyl derivative.

    1-[4-(Bromomethyl)phenyl]ethan-1-one: The presence of a bromine atom instead of chlorine results in different reactivity and properties.

    1-[4-(Methyl)phenyl]ethan-1-one: The absence of halogen atoms in the methyl group makes this compound less reactive and more stable.

The uniqueness of this compound lies in its dichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

96333-18-5

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-[4-(dichloromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8Cl2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5,9H,1H3

InChI Key

IDWPPFBMHZZOFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

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